molecular formula C24H26FN3O B2985495 (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326884-21-2

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2985495
CAS No.: 1326884-21-2
M. Wt: 391.49
InChI Key: JHWYRESTHQIPQQ-UHFFFAOYSA-N
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Description

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a fluoro group at the 6-position, an ethylbenzylamino group at the 4-position, and a piperidinylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor. The ethylbenzylamino group can be attached through nucleophilic substitution reactions, while the piperidinylmethanone group is introduced via amide coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the removal of the fluoro group or reduction of other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a similar quinoline core but different substituents.

    Fluoroquinolones: A class of antibiotics with a fluoro group on the quinoline core.

    Piperidine derivatives: Compounds featuring the piperidine ring, often used in pharmaceuticals.

Uniqueness

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[(4-ethylphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c1-2-17-6-8-18(9-7-17)15-27-23-20-14-19(25)10-11-22(20)26-16-21(23)24(29)28-12-4-3-5-13-28/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYRESTHQIPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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